molecular formula C12H11ClN2O B15116703 3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15116703
M. Wt: 234.68 g/mol
InChI Key: RAGJNFITLHIIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound features a chlorophenyl group attached to a methyl group, which is further connected to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The typical reactants include an aldehyde (such as 3-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, and conducted under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of solid acid catalysts can enhance the efficiency of the Biginelli reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, dihydropyrimidines, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • 1,3,5-Trisubstituted-1H-pyrazoles

Uniqueness

3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, such as the chlorophenyl group and the dihydropyrimidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and bioactivity .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C12H11ClN2O/c1-9-5-12(16)15(8-14-9)7-10-3-2-4-11(13)6-10/h2-6,8H,7H2,1H3

InChI Key

RAGJNFITLHIIHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.